Technical Whitepaper: Molecular Characterization and Synthesis of (5-Methoxy-2-thienyl)thioacetic Acid
Technical Whitepaper: Molecular Characterization and Synthesis of (5-Methoxy-2-thienyl)thioacetic Acid
The following technical whitepaper details the molecular characteristics, synthesis strategy, and analytical validation of (5-Methoxy-2-thienyl)thioacetic acid , a specialized organosulfur intermediate relevant to medicinal chemistry programs targeting metabolic and inflammatory pathways.
Executive Summary
(5-Methoxy-2-thienyl)thioacetic acid is a functionalized thiophene derivative often explored as a bioisostere for phenoxyacetic acid moieties in drug discovery (e.g., PPAR agonists, CRTH2 antagonists). Its structure combines an electron-rich thiophene ring with a hydrophilic carboxylic acid tail, linked via a thioether bridge. This guide provides the definitive molecular data, a robust synthesis protocol designed to preserve the acid-sensitive methoxythiophene core, and a self-validating characterization workflow.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
The precise molecular weight and formula are critical for stoichiometry in synthesis and mass spectrometry validation.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-[(5-Methoxythiophen-2-yl)sulfanyl]acetic acid | Preferred name for indexing. |
| Molecular Formula | C₇H₈O₃S₂ | Confirmed by elemental count. |
| Molecular Weight | 204.27 g/mol | Average mass. |
| Monoisotopic Mass | 203.9915 Da | For High-Resolution MS (HRMS). |
| Appearance | Off-white to pale yellow solid | Thiophene sulfur often imparts color. |
| Predicted pKa | ~3.5 – 3.8 | Acidic carboxyl group; slightly lower than acetic acid due to the sulfur atom's inductive effect. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water without pH adjustment. |
Structural Breakdown
-
Core: Thiophene ring (C₄H₂S).
-
Substituent 1 (Pos 5): Methoxy group (-OCH₃) – Strong electron donor, activating the ring but increasing acid sensitivity.
-
Substituent 2 (Pos 2): Thioacetic acid group (-S-CH₂-COOH) – Provides the carboxylic acid functionality and the thioether linker.
Synthesis & Fabrication Protocol
Expert Insight: Direct electrophilic substitution (e.g., chlorosulfonation) is not recommended for this substrate. The electron-donating methoxy group makes the thiophene ring highly reactive and prone to polymerization or decomposition under strong acidic conditions.
Recommended Route: Lithiation-Sulfuration-Alkylation (One-Pot Protocol). This method avoids acidic conditions and utilizes the directing effect of the methoxy group (though lithiation typically occurs at the alpha-position, C2).
Reagents
-
2-Methoxythiophene (Starting Material)
-
n-Butyllithium (n-BuLi), 1.6M in hexanes
-
Elemental Sulfur (S₈)
-
Chloroacetic acid (or Sodium Chloroacetate)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Lithiation (C-H Activation):
-
Charge a flame-dried flask with 2-Methoxythiophene (1.0 eq) and anhydrous THF under Nitrogen/Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 20 minutes.
-
Mechanism:[1][2] The proton at C2 is the most acidic; lithiation generates (5-methoxy-2-thienyl)lithium.
-
Stir at -78°C for 1 hour.
-
-
Sulfuration (Thiolate Formation):
-
Add Elemental Sulfur (S₈) (1.05 eq) in one portion.
-
Allow the mixture to warm to 0°C over 1 hour.
-
Observation: The solution will turn from clear/yellow to a deep orange/red lithium thiolate species.
-
-
Alkylation (S-C Bond Formation):
-
Prepare a solution of Chloroacetic acid (1.1 eq) neutralized with NaHCO₃ (to form the sodium salt) in minimal water/THF.
-
Add this solution to the thiolate mixture at 0°C.
-
Stir at room temperature for 4–12 hours.
-
Critical Check: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot should disappear.
-
-
Workup & Isolation:
-
Acidify the reaction mixture carefully with 1M HCl to pH ~3.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography if necessary.
-
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical temperature control points to prevent degradation.
Caption: One-pot synthesis of (5-Methoxy-2-thienyl)thioacetic acid via lithiation-sulfuration strategy.
Characterization & Validation (Self-Validating System)
To confirm the identity and purity of the synthesized compound, the following analytical signatures must be observed.
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Confirmation |
| 12.5 ppm | Broad Singlet | 1H | -COOH | Confirms carboxylic acid presence. |
| 6.85 ppm | Doublet (J=3.8 Hz) | 1H | Thiophene H3 | Typical thiophene coupling; confirms 2,5-substitution. |
| 6.20 ppm | Doublet (J=3.8 Hz) | 1H | Thiophene H4 | Upfield shift due to adjacent methoxy group. |
| 3.85 ppm | Singlet | 3H | -OCH₃ | Confirms methoxy group integrity. |
| 3.55 ppm | Singlet | 2H | -S-CH₂- | Confirms thioacetic acid linker. |
B. Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Target Ion [M-H]⁻: 203.0 Da.
-
Fragmentation Pattern: Look for loss of CO₂ (M-44) yielding the thiophenethiolate ion (~159 Da).
References
-
Campaigne, E. (1944). "Thiophenes and Thiapyrans." Chemical Reviews, 35(1), 1-40.
-
Gronowitz, S. (1993). Thiophene and Its Derivatives. John Wiley & Sons. (Standard reference for thiophene lithiation chemistry).
-
PubChem Database. "2-Methoxythiophene Compound Summary." National Center for Biotechnology Information.
-
Raasch, M. S. (1980). "Thioacetic Acid Derivatives."[4] Journal of Organic Chemistry. (General methodology for thioacetic acid synthesis).
